molecular formula C9H10ClNO2 B1408336 4-Chloro-2-(oxetan-3-yloxy)aniline CAS No. 1602269-31-7

4-Chloro-2-(oxetan-3-yloxy)aniline

Cat. No. B1408336
CAS RN: 1602269-31-7
M. Wt: 199.63 g/mol
InChI Key: IKYTVXXSBZSTPV-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI code for the compound is 1S/C9H11NO2/c10-7-1-3-8 (4-2-7)12-9-5-11-6-9/h1-4,9H,5-6,10H2 . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 199.63 g/mol.

Scientific Research Applications

Synthesis and Industrial Applications

  • Practical Synthesis of Analogues : A study by Zhang Qingwen (2011) explored the practical synthesis of 3-chloro-4-(3-fluorobenzyloxy)aniline, an analogue of 4-Chloro-2-(oxetan-3-yloxy)aniline. The process involved condensation and reduction reactions, demonstrating the potential industrial production of such compounds.

Environmental Applications

  • Pollutant Mineralization : Research on the mineralization of aniline and 4-chlorophenol in acidic solutions by ozonation, as conducted by Sauleda & Brillas (2001), suggests potential environmental applications for similar compounds, such as 4-Chloro-2-(oxetan-3-yloxy)aniline, in water treatment processes.

Pharmaceutical and Chemical Applications

  • Synthesis of Polyurethane Cationomers : A study by Buruianǎ et al. (2005) on the synthesis of polyurethane cationomers using anil groups, including derivatives of chloromethylphenyl anilines, highlights the potential application of 4-Chloro-2-(oxetan-3-yloxy)aniline in creating materials with fluorescent properties.

Material Science

  • NLO Material Applications : The vibrational analysis of chloro derivatives of aniline, including 4-Chloro-2-(oxetan-3-yloxy)aniline, by Revathi et al. (2017), reveals their potential use in nonlinear optics (NLO) materials, owing to their molecular structural properties.

Environmental Biodegradation

  • Bacterial Degradation Studies : The degradation of aniline and monochlorinated anilines by soil-borne Pseudomonas strains, as explored by Loidl et al. (1990), provides insight into the biodegradation of similar compounds like 4-Chloro-2-(oxetan-3-yloxy)aniline, which could be crucial for environmental remediation strategies.

Safety and Hazards

The compound is classified as hazardous according to the 2012 OSHA Hazard Communication Standard . It is toxic if swallowed, in contact with skin, or if inhaled . It may cause an allergic skin reaction . It is very toxic to aquatic life with long-lasting effects .

Future Directions

Future research could explore the synthesis of 4-Chloro-2-(oxetan-3-yloxy)aniline and its potential applications in various fields of research and industry. Additionally, the formation of oxetane rings through the opening of an epoxide could be further investigated .

properties

IUPAC Name

4-chloro-2-(oxetan-3-yloxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2/c10-6-1-2-8(11)9(3-6)13-7-4-12-5-7/h1-3,7H,4-5,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKYTVXXSBZSTPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)OC2=C(C=CC(=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-(oxetan-3-yloxy)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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